7-Chloroisoquinolin-1-amine hydrochloride
CAS No.:
Cat. No.: VC15965777
Molecular Formula: C9H8Cl2N2
Molecular Weight: 215.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8Cl2N2 |
---|---|
Molecular Weight | 215.08 g/mol |
IUPAC Name | 7-chloroisoquinolin-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H7ClN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H |
Standard InChI Key | IOBGSUSEJIJNRA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=C1C=CN=C2N)Cl.Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The IUPAC name for this compound is 7-chloroisoquinolin-1-amine hydrochloride. Its molecular formula, , reflects a bicyclic isoquinoline core substituted with a chlorine atom at position 7 and an amine group at position 1, protonated as a hydrochloride salt .
Structural Features
-
Core structure: Isoquinoline (a benzene ring fused to a pyridine ring).
-
Substituents:
-
Chlorine at position 7 (C7).
-
Primary amine at position 1 (N1), forming a hydrochloride salt.
-
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 7-chloroisoquinolin-1-amine hydrochloride typically involves:
-
Chlorination: Introduction of chlorine to isoquinoline precursors using agents like phosphorus pentachloride () or thionyl chloride () .
-
Amination: Nucleophilic substitution or reduction reactions to introduce the amine group at position 1 .
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Example Protocol (Adapted from Analogous Syntheses):
-
Step 1: 7-Chloroisoquinoline is reacted with ammonia under high-pressure conditions to form 7-chloroisoquinolin-1-amine.
-
Step 2: The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
Industrial-Scale Production
Industrial methods may employ continuous flow reactors to optimize yield and purity. Key challenges include minimizing by-products like 5-chloroisoquinoline isomers .
Physical and Chemical Properties
Note: Data gaps highlight the need for further experimental characterization.
Biological Activity and Applications
Antimicrobial Activity
-
Broad-Spectrum Efficacy: Analogous 7-chloroquinoline derivatives exhibit MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Antimalarial Activity: Chloroquine-resistant Plasmodium falciparum strains are inhibited by similar compounds with IC < 50 µM .
Other Applications
-
Proteasome Inhibition: Quinoline-chlorobenzothiazoate derivatives target regulatory subunits of proteasomes, showing promise in cancer therapy .
Hazard Statement | Description | Source |
---|---|---|
H302 | Harmful if swallowed | |
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
Precautionary Measures: Use personal protective equipment (PPE) and work in a fume hood .
Analytical Characterization
Spectroscopic Methods
-
NMR: and NMR confirm substituent positions.
-
Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 215.08.
Chromatographic Techniques
Comparison with Structural Analogues
Compound | Molecular Formula | Key Activity | IC (nM) |
---|---|---|---|
4-Chloroisoquinolin-1-amine | Anticancer (MCF-7) | 20.1 | |
5-Amino-3-chloroisoquinoline | Proteasome inhibition | 0.6 µM | |
7-Chloroquinaldine | Antimalarial | 11.8–20.4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume